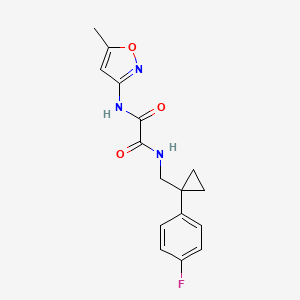

![molecular formula C19H16ClN5 B2980176 1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890944-21-5](/img/structure/B2980176.png)

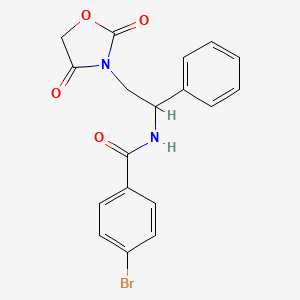

1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds have been studied for their activity on the sigma-1 receptor (σ1R), which is involved in the treatment of pain .

Synthesis Analysis

The synthesis of this class of compounds involves a two to three-step process starting from commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine . The process requires the presence of relatively highly lipophilic substituents at opposite sides of the central scaffold .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyrazolo[3,4-d]pyrimidin-4-amine core, with various substituents attached to it. The substituents can greatly influence the properties and activity of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of 4-acylaminopyrazolo[3,4-d]pyrimidines . The selectivity of these reactions can be improved by shortening the distance of the basic nitrogen to the central scaffold .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the substituents attached to the central scaffold. For example, the σ1R requires the presence of relatively highly lipophilic substituents at opposite sides of the central scaffold .Applications De Recherche Scientifique

Synthetic Pathways and Applications in Drug Discovery

Hybrid Catalysts in Synthesis : The pyranopyrimidine core, closely related to the compound , serves as a key precursor for medicinal and pharmaceutical applications due to its broad synthetic applicability and bioavailability. Recent reviews have highlighted the use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for developing substituted pyrano[2,3-d]pyrimidin derivatives. These advancements are crucial for the synthesis of lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).

Privileged Scaffolds in Medicinal Chemistry : Pyrazolo[1,5-a]pyrimidine scaffolds, sharing structural similarities with the compound of interest, have been recognized for their wide range of medicinal properties, including anticancer and anti-inflammatory effects. The structure-activity relationship (SAR) studies of these scaffolds have become a focal point, driving the development of lead compounds for various therapeutic targets (Cherukupalli et al., 2017).

Optoelectronic Material Development : Quinazoline and pyrimidine derivatives, structurally related to the compound , have found applications beyond medicinal chemistry, particularly in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors, showcasing the compound's versatility beyond pharmaceuticals (Lipunova et al., 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5/c1-12-5-3-8-17(13(12)2)24-18-16-10-23-25(19(16)22-11-21-18)15-7-4-6-14(20)9-15/h3-11H,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVQQRPTQHWHPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2980093.png)

![Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980094.png)

![Tert-butyl N-[2-(3-aminophenoxy)ethyl]carbamate](/img/structure/B2980095.png)

![N-(2-fluorophenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980099.png)

![1,3-bis(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980109.png)

![5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2980110.png)

![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980111.png)

![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2980115.png)